2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride
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Overview
Description
2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H22ClN. It is a pyrrolidine derivative, characterized by a five-membered nitrogen-containing ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride typically involves the reaction of 2-methylpyrrolidine with 3-phenylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial crystallization techniques and dried under vacuum to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of biological processes involving pyrrolidine derivatives.
Medicine: As a potential therapeutic agent due to its pharmacological properties.
Industry: In the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. It acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives such as:
2-Methylpyrrolidine: Lacks the phenylpropyl group, making it less complex.
3-Phenylpropylamine: Lacks the pyrrolidine ring, resulting in different chemical properties.
N-Methylpyrrolidine: Similar structure but with different substituents, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the phenylpropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-2-(3-phenylpropyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-14(11-6-12-15-14)10-5-9-13-7-3-2-4-8-13;/h2-4,7-8,15H,5-6,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKVMWOEBILEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CCCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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